5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide involves several steps. One common method includes the reaction of cyclopropylamine with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as bis(isopropyl)ethylamine in dichloromethane at room temperature . The reaction mixture is stirred for 72 hours, followed by washing with hydrochloric acid and sodium chloride solutions, drying over magnesium sulfate, and evaporating the solvent to obtain the desired product .
Chemical Reactions Analysis
5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide can be compared with similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound shares the bromine and methoxy groups but lacks the cyclopropyl and sulfonamide groups.
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Similar to the target compound but with an ethyl group instead of a cyclopropyl group.
2-Bromo-4-methoxybenzenesulfonamide: Another related compound with different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXZMYOHRGQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429171 |
Source
|
Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914302-35-5 |
Source
|
Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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